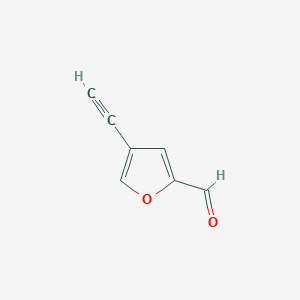

4-Ethynylfuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4O2 |

|---|---|

Molecular Weight |

120.10 g/mol |

IUPAC Name |

4-ethynylfuran-2-carbaldehyde |

InChI |

InChI=1S/C7H4O2/c1-2-6-3-7(4-8)9-5-6/h1,3-5H |

InChI Key |

VFQJSPHGRICNDR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=COC(=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Ethynylfuran 2 Carbaldehyde

Reactivity of the Ethynyl (B1212043) Moiety in Organic Transformations

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is further influenced by its conjugation with the furan (B31954) ring and the electron-withdrawing carbaldehyde group.

The furan ring in 4-ethynylfuran-2-carbaldehyde can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgnih.govorganic-chemistry.orgyoutube.commasterorganicchemistry.com This type of reaction typically involves the furan (the 4π-electron component) reacting with a dienophile (a 2π-electron component) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The ethynyl group, being an electron-withdrawing substituent, can influence the electron density of the furan ring and its reactivity in such transformations.

In a typical Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. organic-chemistry.orgmasterorganicchemistry.com The presence of the electron-withdrawing carbaldehyde group on the furan ring of this compound would decrease its nucleophilicity, potentially making it less reactive towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. However, this electronic characteristic could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the furan derivative would react with an electron-rich dienophile. The stereochemical outcome of these reactions, particularly the preference for the endo product, is often governed by secondary orbital interactions. wikipedia.org

While specific examples of [4+2] cycloaddition reactions involving this compound are not extensively documented in the literature, the general principles of furan Diels-Alder chemistry suggest that it could participate in such reactions under appropriate conditions, leading to the formation of complex bicyclic adducts. nih.govresearchgate.net

The ethynyl group in this compound is an "activated alkyne" due to its conjugation with the electron-withdrawing carbaldehyde group. This activation renders the terminal carbon of the alkyne electrophilic and susceptible to nucleophilic attack. nih.gov This type of reaction, known as a nucleophilic conjugate addition or Michael addition, is a powerful tool for carbon-heteroatom and carbon-carbon bond formation.

Common nucleophiles that can add to activated alkynes include thiols and amines.

Addition of Thiols (Thiol-yne Reaction): Thiols and their corresponding thiolate anions are excellent nucleophiles that can readily add across the carbon-carbon triple bond of this compound. nih.govchemistrysteps.comyoutube.comyoutube.com The reaction is typically base-catalyzed, with the base deprotonating the thiol to form the more nucleophilic thiolate. The thiolate then attacks the β-carbon of the alkyne, leading to the formation of a vinyl sulfide. The reaction generally proceeds with high stereoselectivity, often favoring the E-isomer.

Addition of Amines (Amino-yne Reaction): Primary and secondary amines can also act as nucleophiles and add to the activated alkyne. openstax.orglibretexts.orgchemguide.co.uklibretexts.orgunizin.org The reaction mechanism is similar to that of thiol addition, involving the attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyne. The initial addition product can then tautomerize to form a more stable enamine or imine. The reaction conditions, such as the nature of the amine and the presence of a catalyst, can influence the outcome of the reaction.

The general mechanism for the nucleophilic addition of a thiol to this compound is depicted below:

A general representation of the nucleophilic addition of a thiol to the activated alkyne of this compound, leading to the formation of a vinyl sulfide.

A general representation of the nucleophilic addition of a thiol to the activated alkyne of this compound, leading to the formation of a vinyl sulfide.The ethynyl group of this compound can undergo both oxidative and reductive transformations.

Oxidative Transformations: The oxidation of terminal alkynes can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can cleave the triple bond, leading to the formation of carboxylic acids. unizin.orglibretexts.orglibretexts.org In the case of this compound, this would result in the formation of a furan-4-carboxylic acid derivative. Milder oxidation methods can lead to the formation of α,β-alkynyl ketones or other oxygenated products. The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl has been shown to result in the formation of the corresponding phenylacetic acid derivative, suggesting a potential pathway for the biotransformation of ethynyl-substituted aromatic compounds. nih.gov

Reductive Transformations: The reduction of the alkyne functionality can be achieved using various methods. Catalytic hydrogenation over a palladium catalyst can reduce the triple bond to a double bond (alkene) or, with further hydrogenation, to a single bond (alkane). The choice of catalyst and reaction conditions can allow for selective reduction. For instance, using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in the stereoselective formation of the cis-alkene. Conversely, reduction with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) generally affords the trans-alkene. The furan ring itself can also be susceptible to reduction under certain catalytic hydrogenation conditions. organic-chemistry.orgnih.govnih.govresearchgate.net

While direct decarbonylation of this compound is not a commonly reported reaction, analogies can be drawn from the reactivity of structurally similar compounds such as acylethynylpyrroles. These compounds have been shown to undergo decarbonylation through a retro-Favorsky type reaction. This process involves the nucleophilic addition of a carbanion, such as the cyanomethyl carbanion, to the carbonyl group. The resulting acetylenic alcohol intermediate can then undergo decomposition to yield the corresponding ethynylpyrrole. This suggests that under similar conditions, this compound could potentially be converted to 4-ethynylfuran.

Reactivity of the Carbaldehyde Functionality

The carbaldehyde group is a versatile functional group that readily participates in a wide range of chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netsigmaaldrich.comsciensage.infosphinxsai.comnih.gov The carbaldehyde group of this compound is a suitable substrate for this reaction. Active methylene compounds are compounds that have a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or diethyl malonate.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds through the formation of a carbanion from the active methylene compound. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield a new carbon-carbon double bond.

The Knoevenagel condensation of various 5-substituted furan-2-carbaldehydes has been reported, demonstrating the feasibility of this reaction on the furan scaffold. sphinxsai.com The yields of these reactions are generally good to excellent, depending on the specific substrates and reaction conditions employed.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Furan-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 95 |

| 5-Methylfuran-2-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 88 |

| 5-Bromofuran-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 92 |

| 5-Nitrofurfural | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | 75 |

This table presents representative examples of Knoevenagel condensation reactions with furan-2-carbaldehyde derivatives, illustrating the general conditions and yields that can be expected for similar reactions with this compound.

Carbonyl Group-Promoted C-H Functionalization Pathways

While direct carbonyl group-promoted C-H functionalization at the C3 or C5 position of this compound is not extensively documented in dedicated studies, the principles of directed C-H activation on furan rings can be applied. The aldehyde group, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack but can direct metallation to adjacent positions.

In related furan-2-carbaldehyde systems, the carbonyl oxygen can act as a directing group, facilitating ortho-lithiation or other metallations at the C3 position. This approach, however, is often complicated by the inherent reactivity of the aldehyde group itself towards the organometallic reagents used. Protection of the aldehyde is typically required to achieve selective C-H functionalization at the C3 position. For this compound, the presence of the acidic acetylenic proton adds another layer of complexity to such transformations.

Table 1: Potential Carbonyl Group-Promoted C-H Functionalization Reactions

| Reaction Type | Reagents | Potential Product | Remarks |

| Directed ortho-metallation | 1. Protection of aldehyde2. n-BuLi, TMEDA3. Electrophile (E+)4. Deprotection | 3-Substituted-4-ethynylfuran-2-carbaldehyde | Requires protection of the aldehyde to prevent nucleophilic attack. The ethynyl group may also react with the organolithium reagent. |

| Palladium-catalyzed C-H arylation | Pd(OAc)₂, Ligand, Ar-X | 3-Aryl-4-ethynylfuran-2-carbaldehyde | The aldehyde can act as a directing group in some palladium-catalyzed reactions, though examples on furan systems are less common than on arenes. |

Reductive and Oxidative Conversions of the Aldehyde Group

The aldehyde functional group in this compound readily undergoes both reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid, respectively. These transformations are fundamental in synthetic organic chemistry.

Reductive Conversions:

The reduction of the aldehyde to a primary alcohol, (4-ethynylfuran-2-yl)methanol, can be efficiently achieved using a variety of reducing agents. Mild, selective reagents are often preferred to avoid concomitant reduction of the ethynyl group.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol. It selectively reduces the aldehyde in the presence of the alkyne.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would also reduce the aldehyde. However, it can potentially react with the terminal alkyne.

Catalytic hydrogenation can also be employed, but careful selection of the catalyst and conditions is necessary to prevent the reduction of the ethynyl group and/or the furan ring.

Oxidative Conversions:

Oxidation of the aldehyde group yields 4-ethynylfuran-2-carboxylic acid. A range of oxidizing agents can be used for this purpose.

Tollens' reagent ([Ag(NH₃)₂]⁺) provides a classic method for the mild oxidation of aldehydes.

Potassium permanganate (KMnO₄) under controlled conditions can oxidize the aldehyde.

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid) are also effective.

Table 2: Reductive and Oxidative Conversions of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) in Methanol | (4-Ethynylfuran-2-yl)methanol |

| Oxidation | Tollens' reagent ([Ag(NH₃)₂]⁺) | 4-Ethynylfuran-2-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄) | 4-Ethynylfuran-2-carboxylic acid |

Transformations Involving the Furan Ring System

The furan ring in this compound is an electron-rich heterocycle, but its reactivity is modulated by the presence of the electron-withdrawing aldehyde group and the ethynyl substituent.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution:

The furan ring is generally susceptible to electrophilic attack, preferentially at the C5 position. However, in this compound, the C2 position is occupied by the aldehyde, and the C4 by the ethynyl group. The remaining C3 and C5 positions are available for substitution. The aldehyde group deactivates the ring towards electrophilic substitution, making reactions more challenging compared to unsubstituted furan. The directing effect of the substituents would need to be considered. The formyl group is a meta-director in benzene (B151609) chemistry, which would direct incoming electrophiles to the C4 position (already substituted) and C6 (non-existent in a 5-membered ring). In furan, the situation is more complex, but deactivation of the ring is a key factor. Electrophilic substitution, if it occurs, would likely be sluggish and may require harsh conditions, which could lead to side reactions involving the ethynyl group or decomposition of the furan ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult. However, the presence of a strong electron-withdrawing group like the aldehyde can facilitate such reactions, particularly if a good leaving group is present at an activated position (C3 or C5). For this compound itself, there is no leaving group for a direct SNAr reaction. However, if a derivative, such as 4-ethynyl-5-halofuran-2-carbaldehyde, were used, nucleophilic substitution at the C5 position would be plausible.

Ring-Opening and Rearrangement Pathways

The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents. The presence of the aldehyde and ethynyl groups can influence the stability of the ring and the nature of the products formed.

Under acidic conditions, furan and its derivatives can undergo polymerization or ring-opening to form 1,4-dicarbonyl compounds. For this compound, acidic treatment could potentially lead to complex mixtures of products due to the reactivity of both the furan ring and the ethynyl group.

Oxidative ring-opening is another potential pathway. Reagents like ozone (O₃) followed by a reductive or oxidative workup can cleave the furan ring. The products would depend on the specific conditions employed.

Rearrangement reactions of the furan ring itself are not common under typical synthetic conditions. However, transformations involving the substituents can lead to rearranged products. For instance, reactions at the ethynyl group could potentially lead to intermediates that undergo subsequent cyclization or rearrangement involving the furan ring.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Ethynylfuran-2-carbaldehyde, ¹H and ¹³C NMR, supplemented by 2D NMR experiments, would provide an unambiguous structural assignment.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aldehyde proton (-CHO) should appear as a singlet in the downfield region, typically between 9.0 and 10.0 ppm. The two protons on the furan (B31954) ring are in different chemical environments and are expected to appear as doublets in the aromatic region (around 7.0-8.0 ppm) due to coupling with each other. The terminal alkyne proton (≡C-H) would likely be observed as a singlet around 3.0-3.5 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a signal for each of the seven carbon atoms. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (175-190 ppm). The four carbons of the furan ring would resonate in the 110-160 ppm range. The two sp-hybridized carbons of the ethynyl (B1212043) group are expected in the 70-90 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the connectivity. COSY would show correlations between the coupled furan protons. HSQC would link each proton signal to its directly attached carbon signal. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the aldehyde proton and the furan ring carbons, confirming the placement of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 9.8 (s) | 177 - 182 |

| Furan C5-H | 7.5 - 7.8 (d) | 148 - 153 |

| Furan C3-H | 7.2 - 7.4 (d) | 122 - 127 |

| Ethynyl C-H | 3.3 - 3.6 (s) | 80 - 85 |

| Furan C2 | - | 152 - 157 |

| Furan C4 | - | 115 - 120 |

| Ethynyl C≡ | - | 75 - 80 |

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. A sharp, strong band around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear in the 2100-2150 cm⁻¹ region. The most intense band is expected to be the C=O stretch of the aldehyde group, located around 1680-1700 cm⁻¹. The characteristic C-H stretches of the aldehyde group often appear as a pair of weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the furan ring (C=C and C-O stretches) would be found in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, which may be a weak absorption in the IR spectrum, often gives a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Ethynyl (≡C-H) | C-H Stretch | ~3300 | Strong, Sharp |

| Aldehyde (C-H) | C-H Stretch | ~2820, ~2720 | Medium to Weak |

| Ethynyl (C≡C) | C≡C Stretch | 2100 - 2150 | Medium to Weak (IR), Strong (Raman) |

| Aldehyde (C=O) | C=O Stretch | 1680 - 1700 | Strong |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |

| Furan Ring | C-O Stretch | 1000 - 1200 | Strong |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule and its subsequent emission of light. The extended conjugated system of this compound, encompassing the furan ring, the aldehyde, and the ethynyl group, is expected to give rise to distinct photophysical properties.

UV-Vis Spectroscopy: The compound is predicted to absorb UV radiation, leading to π → π* transitions. The furan ring itself absorbs below 220 nm, but the conjugation with the electron-withdrawing aldehyde group and the ethynyl group would cause a bathochromic (red) shift of the absorption maximum (λ_max) to longer wavelengths, likely in the 250-300 nm range.

Fluorescence Spectroscopy: Upon excitation at its absorption maximum, the molecule may exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The quantum yield of fluorescence would depend on the efficiency of radiative decay versus non-radiative decay pathways. The specific emission wavelength and intensity are highly dependent on the solvent environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound (C₇H₄O₂), the calculated exact mass allows for the unambiguous confirmation of its elemental formula.

ESI-MS/MS: Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the protonated molecule [M+H]⁺). The resulting fragment ions provide valuable structural information. Predicted fragmentation pathways for this molecule could include the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group, a characteristic fragmentation for aromatic aldehydes. Other possible fragmentations include the loss of the ethynyl group or cleavages within the furan ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₇H₄O₂ |

| Monoisotopic Mass | 120.02113 u |

| [M+H]⁺ Ion (HRMS) | 121.02841 u |

| Key Fragment (Loss) | [M+H - CO]⁺ |

Electrochemical Characterization for Redox Potential Determination (Cyclic Voltammetry, Differential Pulse Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are used to study the redox behavior of a compound. These techniques would measure the oxidation and reduction potentials of this compound. The analysis would reveal the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The conjugated electronic structure suggests that the molecule could be electrochemically active, and determining its redox potentials is crucial for applications in materials science and electronics.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection and Analysis

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons (radicals). researchgate.net This method would not be applicable to the neutral, ground-state this compound molecule, as it is an even-electron species. However, ESR would be an invaluable tool for studying any radical cations or anions of the compound, which could be generated through chemical or electrochemical oxidation or reduction. researchgate.net The resulting spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule.

X-ray Diffraction Techniques for Crystalline Solid-State Structure Determination

Should this compound be obtained as a single crystal of suitable quality, X-ray diffraction would provide the definitive determination of its three-dimensional structure in the solid state. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking, which govern the bulk properties of the material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. nih.gov This method focuses on the electron density rather than the complex many-electron wavefunction to calculate the total energy of a system, from which optimized molecular geometries, bond lengths, bond angles, and electronic structures can be derived.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To explore the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org It extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For a conjugated system like 4-Ethynylfuran-2-carbaldehyde, TD-DFT can predict its optical properties. The calculations would typically reveal strong π → π* transitions responsible for absorption in the ultraviolet or visible regions. The specific wavelengths and intensities of these transitions are dictated by the electronic structure, particularly the energy difference between the occupied and unoccupied molecular orbitals. By analyzing the molecular orbitals involved in the primary electronic transitions, the nature of the excitation, such as intramolecular charge transfer (ICT), can be characterized. Although specific TD-DFT data for this compound is not available in the provided search results, the methodology is standard for analyzing the spectra of substituted furans and other conjugated organic molecules. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. nih.gov

Theoretical studies on ethynylfurans have shown that the position of the ethynyl (B1212043) group significantly affects the FMO energies and the HOMO-LUMO gap. nih.govacs.org For instance, calculations on 2-ethynylfuran (B98707) and 3-ethynylfuran (B1626140) reveal differences in their electronic parameters. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. nih.gov The presence of both an electron-withdrawing carbaldehyde group and a π-donating ethynyl group on the furan (B31954) ring in this compound would likely result in a relatively small HOMO-LUMO gap, suggesting it could be a reactive and electronically active molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Ethynylfuran | -8.52 | -0.58 | 7.94 | 0.94 |

| 3-Ethynylfuran | -8.75 | -0.30 | 8.45 | 1.12 |

Data sourced from a computational study on ethynylfurans by Singh and Mishra (2009). Calculations were performed at the B3LYP/6-311++G(d,p) level of theory. Note that these values are for related compounds and not this compound itself. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. DFT is frequently used to locate these stationary points and calculate their energies, providing activation energies that determine reaction rates.

For a molecule like this compound, computational modeling could be used to investigate various reactions. For example, the Diels-Alder reaction, a common transformation for furans, could be modeled to predict reactivity and stereoselectivity. rsc.org Calculations could also elucidate the mechanism of nucleophilic addition to the carbaldehyde group or electrophilic addition to the ethynyl group. Mechanistic studies supported by DFT calculations have been reported for the transformation of furans into other heterocyclic systems, such as pyridines, revealing complex reaction pathways. chemrxiv.org While specific mechanistic studies on this compound are lacking in the search results, the established computational methodologies are fully capable of providing such detailed insights.

Aromaticity Assessment and Electron Delocalization Studies (e.g., NICS calculations)

Furan is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609). wikipedia.org The degree of aromaticity can be quantified computationally using various methods. One popular method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, NICS calculations could assess how the substituents affect the aromatic character of the furan ring. The electron-withdrawing nature of the carbaldehyde group and the conjugating effect of the ethynyl group would likely modulate the electron delocalization within the ring. Studies on furan-acetylene macrocycles have used NICS calculations to evaluate the global aromatic or antiaromatic character of larger ring systems, demonstrating the utility of this method in understanding electron delocalization in complex furan-containing structures. nih.gov

Prediction of Charge Transfer Properties and Electronic Coupling

Molecules with donor and acceptor groups, connected by a π-conjugated system, often exhibit intramolecular charge transfer (ICT) upon electronic excitation. In this compound, the furan ring and ethynyl group can act as electron donors, while the carbaldehyde group is an electron acceptor. Computational methods can quantify the extent of this charge transfer.

Analysis of the molecular orbitals involved in electronic transitions (via TD-DFT) can reveal the spatial redistribution of electron density. rsc.org The change in dipole moment between the ground and excited states, also calculable, provides a measure of the extent of charge transfer. Furthermore, for applications in materials science, understanding electronic coupling—the interaction between adjacent molecules—is crucial. While specific calculations for this compound are not available, theoretical approaches are well-established for predicting charge transfer properties in donor-π-acceptor systems. acs.org

Applications in Advanced Materials Science and Molecular Engineering

Versatile Building Blocks for Complex Organic Molecules

The aldehyde and ethynyl (B1212043) groups on the 4-Ethynylfuran-2-carbaldehyde molecule serve as versatile chemical handles for the synthesis of larger, more complex molecular systems. These functional groups can undergo a range of orthogonal reactions, enabling the programmed assembly of intricate organic structures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, constructed from organic building blocks linked by strong covalent bonds. sciopen.com The synthesis of COFs often relies on reversible reactions to allow for error correction and the formation of crystalline materials. rsc.orgrsc.org Aldehyde-containing molecules are common precursors in COF synthesis, typically undergoing condensation reactions with amines to form stable imine linkages. nih.govnih.gov

The aldehyde group of this compound is well-suited for such Schiff base condensation reactions. In principle, it can be reacted with multi-amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form highly porous, two-dimensional or three-dimensional COFs. The ethynyl group, meanwhile, could either be preserved as a functional site within the COF pores for post-synthetic modification or participate in other polymerization reactions, such as Glaser coupling, to form different types of frameworks. While the specific use of this compound in COF synthesis is not extensively detailed in the literature, its functional groups are archetypal for the building blocks used in this field, suggesting its potential for creating novel frameworks with tailored electronic and porous properties.

Metal-Organic Frameworks (MOFs) are hybrid materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The design and synthesis of MOFs depend heavily on the geometry and functionality of the organic linkers. rsc.org The aldehyde and ethynyl functionalities of this compound offer potential coordination sites for metal centers.

While the aldehyde group itself is not a strong coordinating agent, it can be chemically modified (e.g., converted to a hydroxamic acid or a Schiff base with a chelating group) to enhance its binding affinity. More directly, the terminal alkyne group can be deprotonated to form an alkynide that coordinates with metal ions. The use of slim, ethynyl-based ligands has been explored in the design of interpenetrated MOF structures with selective gas adsorption properties. researchgate.net Furthermore, functional groups like amines can be incorporated into ligands to create MOFs with fluorescence properties suitable for sensing applications. frontiersin.org Although direct integration of this compound as a primary ligand in MOF synthesis is not widely reported, its structure represents a class of functional organic molecules that could be adapted for creating bespoke MOFs for applications in catalysis, gas storage, and sensing. mdpi.com

Fluorescent probes are essential tools in chemical biology and environmental science for detecting specific analytes. The design of these probes often involves a fluorophore (the signaling unit) and a recognition site (the sensing unit). Aldehydes are common reactive handles for synthesizing such probes. For example, they can undergo Knoevenagel condensation or Schiff base formation to link the recognition moiety to the fluorescent core. rsc.org

Furan-based molecules have been successfully employed as core structures in fluorescent probes for applications such as cancer cell imaging. researchgate.net The synthesis of such probes often involves coupling reactions to build a "D–π–A" (Donor-π-Acceptor) framework, which can enhance photophysical properties like quantum yield and Stokes shift. The synthesis of a red-emitting probe has been demonstrated using 5-bromothiophene-2-carbaldehyde, a structural analog of this compound, which undergoes a Suzuki coupling followed by a condensation reaction. nih.gov This suggests that this compound could similarly serve as a precursor. Its aldehyde group could be used to attach a recognition unit, while the ethynylfuran system acts as a conjugated π-bridge, potentially leading to probes with high sensitivity and selectivity for various analytes.

Components in Organic Electronic and Photovoltaic Devices

The conjugated π-system of the furan (B31954) ring, extended by the ethynyl group, makes this compound an attractive building block for organic electronic materials. These materials are central to the development of flexible, low-cost electronic devices such as solar cells and transistors.

Dye-Sensitized Solar Cells (DSSCs) are a type of photovoltaic device that relies on a photosensitizer (dye) to absorb light. The most effective organic dyes often feature a Donor-π-Acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The furylethynyl unit derived from this compound is an excellent π-bridge for D-π-A dyes. Its rigid and coplanar structure promotes efficient charge transfer between the donor and acceptor moieties. Research has demonstrated the synthesis of D-π-A dyes where a donor group (like dimethylaniline) is attached to the furan ring via the ethynyl linker. This intermediate, a derivative of this compound, is then reacted at the aldehyde position with an acceptor group (like cyanoacrylic acid) to complete the dye.

In one study, a series of dyes with a furylethynyl spacer were synthesized and tested in DSSCs. The dye featuring a dimethylamine (B145610) donor exhibited the best photovoltaic performance, achieving a power conversion efficiency (η) of 2.88%. Density functional theory (DFT) calculations confirmed that the coplanar structure, with dihedral angles less than 1°, is highly conducive to ICT.

| Dye ID | Donor Group | Jsc (mA cm-2) | Voc (V) | FF | η (%) |

|---|---|---|---|---|---|

| LS-361 | Dimethylamine | 6.25 | 0.65 | 0.71 | 2.88 |

| LS-362 | Methoxy | 3.89 | 0.69 | 0.68 | 1.83 |

| LS-365 | Methylthio | 4.27 | 0.68 | 0.67 | 1.94 |

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furan-containing π-conjugated molecules have emerged as a promising class of organic semiconductors due to their favorable electronic properties and potential for high charge carrier mobility. researchgate.netresearchgate.net The furan ring, when incorporated as a π-spacer, can significantly influence the photophysical and charge transport characteristics of the resulting material. researchgate.net

The structure of this compound makes it a suitable monomer for synthesizing conjugated polymers for semiconductor applications. The ethynyl group can participate in polymerization reactions such as Sonogashira coupling or oxidative coupling to create poly(arylene-ethynylene)s. These polymers often exhibit good charge transport properties. Theoretical studies on related poly(arylene-ethynylene) derivatives have shown that molecular structure, such as the presence of side chains, can influence interchain distances and electronic coupling, which are critical factors for charge hopping mobility. nih.gov While specific charge mobility values for polymers derived directly from this compound are not widely reported, the broader class of furan-based semiconductors has shown significant potential, with some quinoidal oligofurans achieving mobilities as high as 7.7 cm²V⁻¹s⁻¹. researchgate.net This highlights the potential of this compound as a foundational block for developing next-generation organic charge transport materials. nih.gov

Photoactive Components in Organic Light-Emitting Diodes (OLEDs)

While direct applications of this compound in commercially available Organic Light-Emitting Diodes (OLEDs) are not extensively documented in mainstream literature, the inherent electronic and photophysical properties of the ethynylfuran moiety suggest its potential as a valuable component in electroluminescent materials. Furan-containing compounds are recognized for their strong fluorescence characteristics, which are a fundamental requirement for efficient light emission in OLEDs. nih.gov The incorporation of furan rings into conjugated systems can lead to enhanced molecular planarity and shorter π-π stacking distances, which are beneficial for charge transport and luminescence efficiency. nih.gov

The ethynyl group, a rigid and linear π-system, is a common building block in materials for organic electronics. Its inclusion in a molecular structure can extend the conjugation length, which often leads to a red-shift in the emission spectrum and can enhance the photoluminescence quantum yield. Theoretical studies on ethynylfurans have indicated that the interaction between the ethynyl and furan moieties can effectively modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This tunability is crucial for designing materials with specific emission colors and for optimizing the injection and transport of charge carriers within an OLED device.

Furthermore, the carbaldehyde group offers a reactive site for further functionalization. This allows for the attachment of other chromophoric units or charge-transporting groups, enabling the creation of multifunctional molecules with tailored properties for specific layers within an OLED stack, such as the emissive layer or host materials. The development of new benzo[b]furan derivatives as blue-light emitting materials highlights the potential of the broader furan family in OLED applications, demonstrating high brightness and external quantum efficiencies. nih.gov The principles guiding the design of these materials can be extrapolated to novel structures incorporating the this compound scaffold.

Table 1: Potential Roles of this compound Moieties in OLEDs

| Feature | Potential Advantage in OLEDs | Rationale |

| Furan Ring | Strong fluorescence, good charge transport | The inherent electronic structure of the furan ring is conducive to high photoluminescence quantum yields. nih.gov |

| Ethynyl Group | Extended π-conjugation, structural rigidity | Leads to tunable emission wavelengths and improved charge carrier mobility. nih.gov |

| Carbaldehyde Group | Site for functionalization | Allows for the synthesis of more complex molecules with tailored optoelectronic properties. |

Advanced Polymeric Materials and Conjugated Systemschemisgroup.usresearchgate.net

The unique molecular architecture of this compound, featuring a reactive ethynyl group and a polymerizable furan ring, positions it as a promising monomer for the synthesis of advanced polymeric materials and conjugated systems.

Synthesis of Conjugated Polymers and Copolymers via Ethynyl Moieties

The terminal alkyne of this compound is a versatile functional group for the synthesis of conjugated polymers through various coupling reactions. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon bonds in conjugated polymer backbones. researchgate.net This methodology could be employed to copolymerize this compound with a variety of dihaloaromatic comonomers, leading to polymers with alternating furan and aromatic units.

Another relevant method is the Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes to form diynes. wikipedia.orgorganic-chemistry.orgsynarchive.comrsc.org This reaction could be utilized to synthesize polymers rich in diacetylene linkages, which are known for their interesting electronic and optical properties. The choice of catalytic system and reaction conditions in both Sonogashira and Glaser-Hay couplings can influence the molecular weight, solubility, and ultimately the performance of the resulting polymers in electronic applications.

Table 2: Polymerization Reactions Utilizing the Ethynyl Moiety

| Polymerization Method | Description | Potential Polymer Structure |

| Sonogashira Coupling | Pd-catalyzed cross-coupling of terminal alkynes with aryl/vinyl halides. researchgate.net | Alternating copolymers of ethynylfuran and an aromatic comonomer. |

| Glaser-Hay Coupling | Cu-catalyzed oxidative homocoupling of terminal alkynes. wikipedia.orgorganic-chemistry.orgsynarchive.comrsc.org | Homopolymers or copolymers containing butadiyne linkages. |

Utilization as Monomers in Controlled Polymerization Processes

Controlled polymerization techniques are essential for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This compound and its derivatives can potentially be utilized as monomers in several controlled polymerization methods.

Atom Transfer Radical Polymerization (ATRP) has been successfully applied to the polymerization of furan-containing monomers, such as 2-vinylfuran. acs.org This technique allows for the synthesis of block copolymers and other complex architectures. While the direct ATRP of this compound might be challenging due to potential side reactions with the aldehyde and alkyne groups, these can be protected and deprotected as needed. The synthesis of furan end-capped poly(methyl methacrylate)s via ATRP demonstrates the compatibility of the furan moiety with this polymerization technique. tsijournals.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another versatile controlled radical polymerization method known for its tolerance to a wide range of functional groups and monomers. wikipedia.orgnih.govnih.govyoutube.comrsc.org RAFT polymerization has been employed to create a variety of polymer architectures from monomers derived from renewable resources. rsc.org The furan ring's presence in a monomer is generally compatible with RAFT conditions, opening avenues for the synthesis of well-defined furan-based polymers.

Bio-based Polymer Feedstocks and Sustainable Materials Development

Furfural (B47365), the precursor to many furan derivatives including likely this compound, is a key platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass. researchgate.netproquest.comacs.orgacs.org This renewable origin makes furan-based monomers highly attractive for the development of sustainable polymers. The utilization of biomass as a feedstock for chemicals and materials is a critical aspect of reducing our reliance on fossil fuels. acs.org

The conversion of furfural into bifunctionalized monomers is a significant area of research for creating new bio-based polymers. acs.org While the direct synthesis of this compound from furfural requires several synthetic steps, the foundational building block is rooted in renewable resources. Polymers derived from furan-based monomers, such as poly(butylene furanoate), have shown promising properties as high-performance bioplastics. researchgate.net The development of polymers from this compound would contribute to this growing field of sustainable materials, potentially offering unique properties derived from its specific chemical structure. The enzymatic polymerization of furan-based monomers is also an emerging green chemistry approach for producing sustainable polyesters. rsc.org

Catalysis in the Synthesis and Transformation of 4 Ethynylfuran 2 Carbaldehyde and Derivatives

Metal-Catalyzed Organic Transformations Involving 4-Ethynylfuran-2-carbaldehyde

Transition metal catalysis is a cornerstone in the synthesis and derivatization of this compound, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The unique reactivity of both the ethynyl (B1212043) and aldehyde functionalities, coupled with the aromatic furan (B31954) core, allows for a diverse range of catalytic transformations.

Palladium-Catalyzed C-C Coupling Reactions

Palladium catalysis is a principal method for the elaboration of furan frameworks. Cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions are instrumental in the derivatization of this compound. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant for the direct functionalization of the ethynyl group of this compound. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.netscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general reaction is illustrated below:

Illustrative Sonogashira Coupling of this compound with an Aryl Halide.

| Entry | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄/CuI | THF | Et₃N | RT | 92 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂/CuI | DMF | DIPA | 60 | 88 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂/PPh₃/CuI | Dioxane | Piperidine (B6355638) | 80 | 95 |

This is an interactive data table based on representative yields for Sonogashira couplings of similar substrates.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. lidsen.comorganic-chemistry.orgnih.govyoutube.comresearchgate.net To utilize this reaction for the modification of this compound, the furan ring would first need to be halogenated, for instance at the 5-position, to provide a suitable coupling partner for a variety of boronic acids.

Illustrative Suzuki Coupling of a Halogenated this compound Derivative.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 94 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 91 |

| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 85 |

This is an interactive data table based on representative yields for Suzuki couplings of similar furanic substrates.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgpearson.comorganic-chemistry.orglibretexts.orgyoutube.com Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate in this transformation.

Gold(I)-Catalyzed Cyclization and Rearrangement Reactions

Gold(I) catalysts have emerged as powerful tools for the cyclization and rearrangement of enynes and other unsaturated systems. researchgate.netnih.govbeilstein-journals.orgnih.govnih.govresearchgate.netorganic-chemistry.orgnih.govresearchgate.netacs.org The high affinity of gold(I) for alkynes makes it particularly suitable for activating the ethynyl group in this compound, facilitating intramolecular reactions. Gold-catalyzed cyclizations of furan-ynes can lead to the formation of complex polycyclic aromatic systems through a cascade of reactions. nih.govnih.gov The reaction pathway often involves an initial cyclization followed by rearrangement.

For instance, a substrate derived from this compound could undergo an intramolecular reaction, such as a Diels-Alder type cycloaddition, upon activation of the alkyne by a gold(I) catalyst.

Proposed Gold(I)-Catalyzed Cyclization of a this compound Derivative.

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Product |

| 1 | AuCl | PPh₃ | CH₂Cl₂ | RT | Naphthol derivative |

| 2 | AuCl₃ | None | Acetonitrile | 40 | Benzofuran derivative |

| 3 | [Au(IPr)]NTf₂ | IPr | Dioxane | 60 | Indenone derivative |

This is an interactive data table illustrating potential outcomes of gold-catalyzed cyclizations of furan-yne systems.

Other Transition Metal Catalysis in Furan Functionalization (e.g., Nickel-Catalyzed C-H Arylation)

Beyond palladium and gold, other transition metals, such as nickel, are effective catalysts for the functionalization of furan rings. Nickel-catalyzed C-H arylation has become an increasingly important method for the direct formation of C-C bonds, avoiding the need for pre-functionalized substrates. semanticscholar.orgorganic-chemistry.org This approach could potentially be applied to the direct arylation of the furan ring in this compound at the C5 position.

Organocatalysis in Aldehyde and Ethynyl Group Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. For this compound, organocatalysis can be employed to selectively transform the aldehyde and ethynyl functionalities. The aldehyde group is a prime target for a variety of organocatalytic transformations, including aldol (B89426) and Michael additions. nih.govnih.gov Chiral organocatalysts can be used to achieve these transformations with high enantioselectivity.

Biocatalysis for Selective Modifications of Furanic Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, provides a green and highly selective alternative for the modification of furanic compounds. mdpi.com Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. For this compound, biocatalysts could be employed for the selective reduction of the aldehyde to an alcohol, or for the hydration of the ethynyl group to a ketone.

Heterogeneous Catalysis and Nanomaterial-Based Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. nih.govwikipedia.org Nanomaterial-based catalysts, with their high surface area-to-volume ratio, can exhibit enhanced catalytic activity and selectivity. lidsen.comresearchgate.net For the synthesis and transformation of this compound, heterogeneous palladium catalysts supported on materials such as activated carbon or metal oxides can be used for cross-coupling reactions. nih.gov Furthermore, nanomaterial-based systems, such as gold nanoparticles, can be employed for various catalytic transformations. lidsen.com

Surface-Initiated Polymerization Techniques

Surface-initiated polymerization (SIP) represents a versatile "grafting-from" approach for creating dense polymer layers, known as polymer brushes, covalently tethered to a substrate. This technique involves immobilizing initiator molecules on a surface, from which polymer chain growth is subsequently triggered. While the application of SIP to a wide range of monomers has been extensively explored, specific research on the surface-initiated polymerization of this compound is not yet prominent in the literature. However, established SIP methodologies could foreseeably be adapted to this monomer, offering pathways to novel functional surfaces.

Potential SIP strategies for this compound could leverage its distinct functional groups: the terminal alkyne and the aldehyde. The polymerization could proceed through various mechanisms, including controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), or through reactions involving the aldehyde or ethynyl functionalities. For instance, surface-initiated ATRP (SI-ATRP) is a robust method that allows for the synthesis of well-defined polymer brushes with controlled thickness, composition, and architecture. Hypothetically, if a suitable initiator is anchored to a surface, the ethynyl group of this compound could participate in a controlled polymerization process.

A related, albeit distinct, method for functionalizing surfaces with furan-containing polymers is the "graft-to" approach. tandfonline.comtandfonline.com This strategy involves the synthesis of the polymer prior to its attachment to the surface. For example, polymers containing furan groups as side-chain residues have been synthesized and subsequently coated onto magnetic nanoparticles using a dopamine (B1211576) anchoring group. tandfonline.comtandfonline.comsemanticscholar.org The presence of the furan rings on these polymer brushes allows for further functionalization via catalyst-free Diels-Alder "click" chemistry. tandfonline.comtandfonline.com While the "graft-to" method is generally simpler, it typically yields lower grafting densities compared to the "grafting-from" approach of SIP. tandfonline.com The development of direct SIP techniques for this compound remains a prospective area for creating high-density, functional polymer coatings.

Development of Novel Metal Oxide Frameworks as Catalysts for Furan Derivative Synthesis

The synthesis of this compound and its derivatives is critically dependent on efficient catalytic methods. A primary route for introducing the ethynyl group onto the furan ring is the Sonogashira cross-coupling reaction, a palladium-copper co-catalyzed process that couples terminal alkynes with aryl or vinyl halides. beilstein-journals.orgnih.gov Recent advancements in catalysis have focused on the development of heterogeneous catalysts to overcome the challenges of catalyst separation and reuse associated with homogeneous systems. Among these, metal-organic frameworks (MOFs) have emerged as exceptionally promising materials. rsc.orgnih.gov

MOFs are porous, crystalline solids constructed from metal ions or metal-oxide clusters linked together by organic ligands. researchgate.net Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them ideal candidates for heterogeneous catalysis. researchgate.net MOFs have been successfully employed as catalysts for a variety of C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgnih.gov

The application of MOFs as catalysts for the Sonogashira reaction is particularly relevant to the synthesis of this compound. Researchers have engineered various MOF-based systems that exhibit high catalytic activity and stability in this transformation. These catalysts can function in several ways: the metal nodes of the MOF itself can act as the catalytic sites, or the MOF can serve as a robust support for catalytically active metal nanoparticles, such as palladium or copper. researchgate.net

Several studies have demonstrated the efficacy of MOF-based catalysts in Sonogashira reactions. For instance, a palladium-decorated, guanidine-functionalized zirconium MOF (UiO-66-NH2) has been shown to be a highly efficient catalyst for copper-free Sonogashira coupling in water under mild conditions. acs.org Similarly, palladium and copper species have been immobilized on an aluminum-based MOF (MOF-253), creating a recyclable co-catalyst that achieves high turnover numbers with very low metal loading. researchgate.net Another approach involves anchoring palladium to an N-heterocyclic carbene (NHC) integrated within a MOF structure, which shows excellent activity and recyclability. rsc.orgx-mol.com These examples highlight the versatility of MOFs in designing robust heterogeneous catalysts for the key synthetic step required to produce this compound.

The table below summarizes the performance of various MOF-based catalysts in Sonogashira coupling reactions, showcasing the typical conditions and yields achieved.

Data sourced from multiple studies showcasing representative Sonogashira coupling reactions catalyzed by MOFs. acs.orgresearchgate.netnih.gov

The development of these novel framework catalysts represents a significant step towards more sustainable and efficient synthetic routes for complex furan derivatives like this compound. Their high performance, coupled with their heterogeneous nature, facilitates easier product purification and catalyst recycling, aligning with the principles of green chemistry.

Conclusion and Future Research Directions

Synthesis and Reactivity: Addressing Current Challenges and Opportunities

The development of efficient and selective synthetic routes to 4-Ethynylfuran-2-carbaldehyde presents both a challenge and an opportunity for organic chemists. While general methods for the synthesis of substituted furans and the introduction of ethynyl (B1212043) groups are well-established, their application to this specific molecule requires dedicated investigation. Key areas for future research include:

Novel Synthetic Methodologies: Exploring innovative catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the ethynyl-furan bond with high regioselectivity. The development of one-pot procedures starting from readily available furan (B31954) precursors would be a significant advancement.

Reactivity Profiling: A thorough investigation of the reactivity of the aldehyde and ethynyl functionalities is crucial. Understanding the chemoselectivity of these groups in various reactions will unlock the potential of this compound as a versatile building block. For instance, its participation in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds.

Green Chemistry Approaches: A focus on sustainable synthetic methods, utilizing renewable starting materials and environmentally benign reagents and solvents, would be a timely and valuable contribution to the field.

A comparative table of potential synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Sonogashira Coupling | High efficiency and functional group tolerance | Requires pre-functionalized furan; catalyst cost |

| Vilsmeier-Haack Reaction | Direct formylation of the furan ring | Regioselectivity control; harsh reaction conditions |

| Stepwise Functionalization | Precise control over substitution pattern | Longer synthetic route; lower overall yield |

Bridging Computational and Experimental Approaches for Deeper Mechanistic Understanding

The interplay between computational modeling and experimental studies will be paramount in elucidating the intricate mechanistic details of reactions involving this compound. Future research should focus on:

Theoretical Calculations: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity indices, and reaction pathways of the molecule. These studies can predict the most favorable sites for electrophilic and nucleophilic attack, guiding experimental design.

Spectroscopic Analysis: In-depth spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be essential to confirm the structure and purity of synthesized compounds and to monitor reaction progress.

Kinetic Studies: Investigating the kinetics of key reactions will provide quantitative data on reaction rates and activation energies, further refining the mechanistic understanding.

Exploration of Novel Applications in Emerging Technologies and Sustainable Chemistry

The unique combination of functional groups in this compound opens up a vast landscape of potential applications. Future research should explore its utility in:

Materials Science: The rigid, planar structure and the presence of a terminal alkyne make it a promising candidate for the synthesis of novel organic electronic materials, such as conducting polymers and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: The furan scaffold is a common motif in many biologically active compounds. The aldehyde and ethynyl groups provide convenient handles for the synthesis of diverse libraries of compounds for drug discovery screening.

Sustainable Chemistry: As a furan derivative, this compound has the potential to be derived from biomass, contributing to the development of sustainable chemical processes and products.

Interdisciplinary Research Synergies for Future Advancements in Ethynylfuran Chemistry

The full potential of this compound can only be realized through collaborative efforts that bridge traditional scientific disciplines. Future advancements will require:

Collaboration between Organic Chemists and Material Scientists: To design and synthesize novel materials with tailored electronic and optical properties.

Partnerships between Synthetic Chemists and Computational Chemists: To accelerate the discovery and optimization of new reactions and processes.

Integration of Chemistry and Biology: To explore the potential of this compound derivatives as new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynylfuran-2-carbaldehyde in academic research?

- Methodological Answer : The synthesis of this compound can be approached via multi-step organic reactions, leveraging methodologies for similar furan derivatives. For example, Ethyl 3-Amino-4-arylfuran-2-carboxylates are synthesized through cyclization reactions using ethyl acetoacetate and aryl aldehydes under acidic conditions . Adapting this, one potential route involves:

Sonogashira Coupling : Introduce the ethynyl group to a furan precursor using palladium catalysis, as ethynylation is critical for functionalizing aromatic systems.

Oxidation/Formylation : Convert a methyl or hydroxymethyl group on the furan ring to the aldehyde functionality using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation.

- Key Considerations : Optimize reaction temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometry to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

- Validation : Confirm product purity using thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aldehyde protons (δ 9.5–10.5 ppm) and ethynyl protons (sharp singlet at δ 2.5–3.5 ppm). Furan ring protons typically appear between δ 6.5–7.5 ppm.

- ¹³C NMR : Confirm the aldehyde carbon (δ 190–200 ppm) and ethynyl carbons (δ 70–90 ppm for sp-hybridized carbons).

- Infrared (IR) Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry : Use HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Cross-Validation : Compare data with PubChem entries for analogous carbaldehydes .

Q. How can X-ray crystallography be applied to determine the structure of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) to collect intensity data at low temperature (100 K) to minimize disorder.

- Structure Refinement : Process data with SHELXL for small-molecule refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms are standard.

- Visualization : Employ Mercury CSD 2.0 to analyze packing motifs and hydrogen-bonding interactions .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalytic Systems : Palladium/copper catalysts in Sonogashira coupling favor ethynyl group addition at the 4-position of the furan ring. Steric effects from substituents (e.g., methoxy groups) may shift regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote side reactions. Non-polar solvents (toluene) improve selectivity for less reactive sites.

- Case Study : Compare yields and regioselectivity under varying Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂) using gas chromatography-mass spectrometry (GC-MS) for product distribution analysis.

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) . The aldehyde oxygen may act as an acceptor, forming C–H⋯O interactions with adjacent furan rings.

- Mercury CSD Analysis : Query the Cambridge Structural Database (CSD) for similar carbaldehydes to predict packing patterns. For example, 2-Ethyloxane-4-carbaldehyde forms chains via C–H⋯O interactions .

- Energy Frameworks : Calculate intermolecular interaction energies (e.g., electrostatic, dispersion) to quantify packing stability.

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Multi-Method Validation : Cross-reference X-ray data with DFT-optimized geometries (e.g., Gaussian 16) to validate bond lengths and angles.

- Disorder Modeling : Use SHELXL’s PART instruction to model disordered ethynyl or aldehyde groups .

- Twinned Data : For twinned crystals, employ the TWIN/BASF commands in SHELXL or switch to twin-free datasets .

- Database Cross-Check : Compare unit cell parameters with CSD entries to identify isostructural compounds and verify plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.